N-(4-fluoro-2-methylphenyl)thian-4-amine
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Overview
Description
N-(4-fluoro-2-methylphenyl)thian-4-amine is a chemical compound with the molecular formula C12H16FNS It is known for its unique structure, which includes a thian-4-amine backbone substituted with a 4-fluoro-2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-2-methylphenyl)thian-4-amine typically involves the reaction of 4-fluoro-2-methylaniline with thian-4-amine under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a green solvent like ethanol . This method is preferred due to its efficiency and the high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-2-methylphenyl)thian-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, often used in anhydrous solvents like tetrahydrofuran.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols), used under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can produce a wide range of derivatives, depending on the substituent introduced.
Scientific Research Applications
N-(4-fluoro-2-methylphenyl)thian-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-fluoro-2-methylphenyl)thian-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(4-fluoro-2-methylphenyl)thian-4-amine can be compared with other similar compounds, such as:
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a similar thiazole backbone but with different substituents, leading to different chemical and biological properties.
N-(5-fluoro-2-methylphenyl)thian-4-amine: This compound has a similar structure but with the fluorine atom in a different position, which can affect its reactivity and biological activity.
Properties
Molecular Formula |
C12H16FNS |
---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
N-(4-fluoro-2-methylphenyl)thian-4-amine |
InChI |
InChI=1S/C12H16FNS/c1-9-8-10(13)2-3-12(9)14-11-4-6-15-7-5-11/h2-3,8,11,14H,4-7H2,1H3 |
InChI Key |
PGPLSEGZQMUWJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC2CCSCC2 |
Origin of Product |
United States |
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